N-(2-ethoxybenzyl)-1-methyl-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(2-ethoxybenzyl)-1-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.183778013 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alkoxycarbonylpiperidines as N-Nucleophiles in Catalysis
Research conducted by Takács et al. (2014) discusses the use of piperidines possessing ester functionality, such as 2-(methoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation reactions. This highlights the compound's utility in synthesizing carboxamides from iodobenzene and iodoalkenes, showing its importance in organic synthesis and potential applications in creating various amide-based compounds (Takács et al., 2014).
Synthesis of Novel Anti-inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which showed significant COX-2 selectivity, analgesic, and anti-inflammatory activities. This study indicates the potential therapeutic applications of N-(2-ethoxybenzyl)-1-methyl-4-piperidinecarboxamide derivatives in the development of new pharmaceutical agents (Abu‐Hashem et al., 2020)
Sigma Receptor Scintigraphy in Cancer Diagnostics
Caveliers et al. (2002) explored the use of a benzamide derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for sigma receptor scintigraphy in patients with suspected primary breast cancer. The study highlighted the compound's ability to visualize primary breast tumors, suggesting its application in cancer diagnostics and the exploration of sigma receptors' role in various cancers (Caveliers et al., 2002).
Identification and Synthesis of Pharmaceutical Impurities
Kancherla et al. (2018) identified and synthesized seven novel impurities in Repaglinide, an anti-diabetic drug. This research underscores the importance of understanding and controlling pharmaceutical impurities for drug safety and efficacy, highlighting the role of complex benzamide derivatives in quality control and pharmaceutical analysis (Kancherla et al., 2018).
Enantioselective Synthesis in Organic Chemistry
Calvez et al. (1998) discussed the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, indicating the compound's utility in synthesizing chiral piperidines. This has implications for the synthesis of bioactive molecules and the development of drugs with specific enantiomeric preferences (Calvez et al., 1998).
Eigenschaften
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-1-methylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-20-15-7-5-4-6-14(15)12-17-16(19)13-8-10-18(2)11-9-13/h4-7,13H,3,8-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYBDKXFQWGCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.